
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one, also known as BPS-5, is a novel compound that has gained significant attention in scientific research applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
Quinolin-4(1H)-one derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous natural products and drugs . The compound can be utilized in the synthesis of bioactive molecules through Rh(III)-catalyzed redox-neutral [3+3] annulation reactions. This method is particularly valuable for constructing heterocyclic compounds that are prevalent in pharmaceuticals, such as antibiotics and HIV integrase inhibitors .
Drug Development: Precursor for Natural Product Synthesis
In drug development, this compound serves as a potential precursor for the synthesis of biologically active natural products . Its structural framework is conducive to modifications that can lead to the creation of compounds with anticancer, anti-inflammatory, and analgesic properties, which are crucial in the development of new therapeutic agents .
Organic Chemistry: Atom-Economical Synthetic Strategies
The compound’s utility in organic chemistry lies in its role in efficient, atom- and step-economic synthetic strategies . It can be used to produce quinolin-4(1H)-one scaffolds without the need for elaborate starting materials or harsh reaction conditions, thus simplifying the synthesis process for complex organic molecules .
Pharmacology: Study of Biological Activities
The pharmacological relevance of this compound is linked to its structural similarity to quinolone drugs . It can be used in pharmacological studies to explore its biological activities, potentially leading to the discovery of new drug candidates with diverse therapeutic effects .
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-5-26-15-8-11-18-17(12-15)20(23)19(13-22-18)27(24,25)16-9-6-14(7-10-16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQSYSEFTVNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

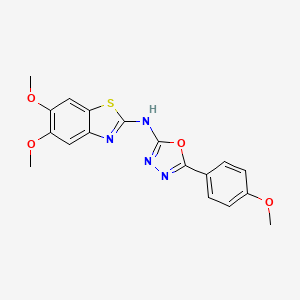
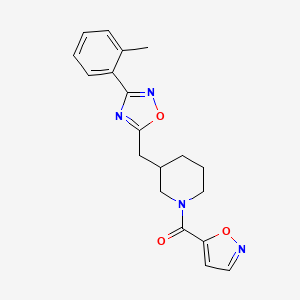

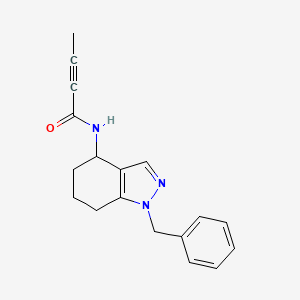
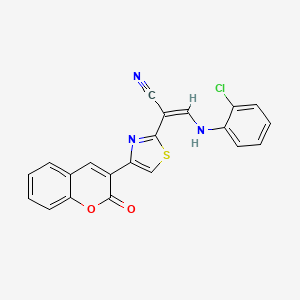
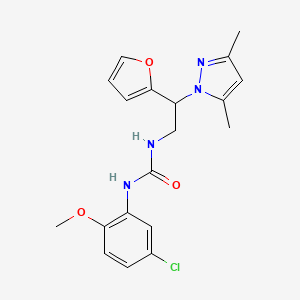
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)
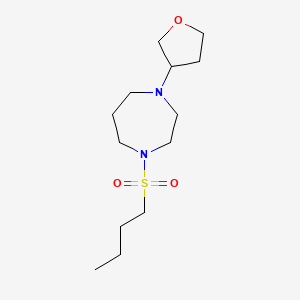
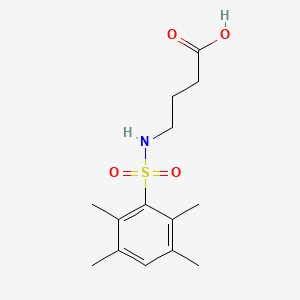
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)
